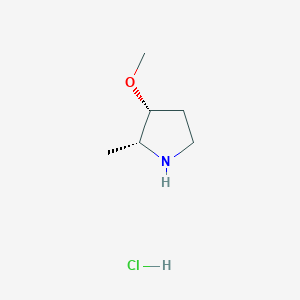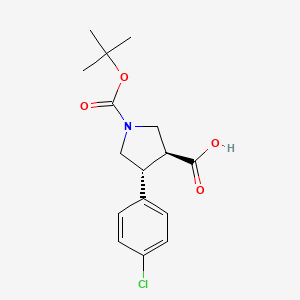
(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a methyl group at the 3 and 2 positions, respectively. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through nucleophilic substitution reactions using methanol or other methoxy donors under basic conditions.
Methylation: The methyl group at the 2-position is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or other alkoxides are employed for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include more saturated pyrrolidine derivatives.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
(2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
- (2R,3S)-3-Methoxy-2-methylpyrrolidine;hydrochloride
- (2S,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride
- (2S,3S)-3-Methoxy-2-methylpyrrolidine;hydrochloride
Comparison:
- Chirality: The unique (2R,3R) configuration of (2R,3R)-3-Methoxy-2-methylpyrrolidine;hydrochloride distinguishes it from its diastereomers and enantiomers, affecting its chemical reactivity and biological activity.
- Chemical Properties: Differences in stereochemistry result in variations in melting points, boiling points, and solubility.
- Biological Activity: The specific configuration influences the compound’s interaction with biological targets, leading to distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2R,3R)-3-methoxy-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLSLFIEVUICU-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
![N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)




![(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)
![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)




![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2729699.png)
